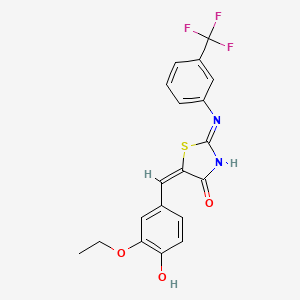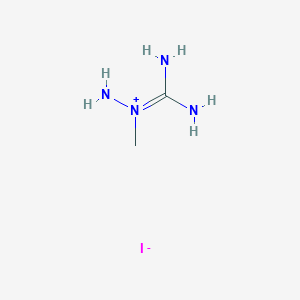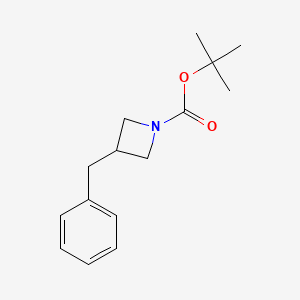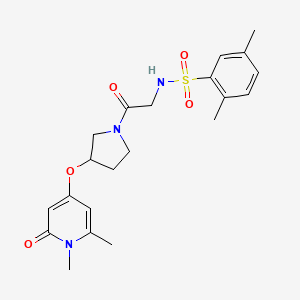
(R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” is a chemical compound with the molecular formula C10H22O3Si and a molecular weight of 218.37 . It is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of “®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” consists of a propanoate group attached to a methyl group and a tert-butyldimethylsilyl group via an oxygen atom . The presence of the tert-butyldimethylsilyl group suggests that this compound may be used as a protecting group in organic synthesis .
Physical And Chemical Properties Analysis
“®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” is a light yellow to yellow liquid . It has a molecular weight of 218.37 . The compound is stored in a sealed, dry environment at 2-8°C .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- A method for the preparation of enantiomers of tert-butyl(methyl)phenylsilane is presented, showcasing the utility of (R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate in the synthesis of enantiomerically pure compounds. The synthesis process involves racemic tert-butyl(methyl)phenylsilyl chloride reacting with (R)-(−)-2-amino-1-butanol to eventually afford (R)-2 with high optical purity. This method is significant in the field of asymmetric synthesis, where the control of enantiomeric excess is crucial for the production of chiral molecules with specific biological or chemical activity (Jankowski et al., 1999).
Lewis Acid Activation
- The compound is used in Lewis base activation of Lewis acids, particularly in the addition of silyl ketene acetals to aldehydes. It demonstrates the tert-butyldimethylsilyl ketene acetal of methyl acetate's capability to add nearly instantaneously to a range of aldehydes with excellent enantioselectivity. This process is key for constructing stereocenters in organic molecules, a fundamental aspect of organic synthesis and drug development (Denmark et al., 2002).
Synthesis of Biotin Intermediates
- In the synthesis of key intermediates for natural products like Biotin, which plays a crucial role in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate is synthesized from L-cystine. This highlights its application in the synthesis of complex natural products and the study of their biosynthesis pathways (Qin et al., 2014).
Chiral Auxiliary in Stereoselective Synthesis
- The use of (benzyloxy)methylmethylsilyl group, related to this compound, as a chiral auxiliary in the diastereoselective conjugate additions of organocuprates to enones. This application underscores the role of such compounds in enhancing the stereoselectivity of chemical reactions, which is vital in the production of pharmaceuticals (Bratovanov & Bienz, 1997).
Safety and Hazards
“®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Propiedades
IUPAC Name |
methyl (2R)-2-[tert-butyl(dimethyl)silyl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-8(9(11)12-5)13-14(6,7)10(2,3)4/h8H,1-7H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFLQWCBDRGFD-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2651530.png)
![3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2651532.png)

![N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2651535.png)


![9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B2651541.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide](/img/structure/B2651543.png)
![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)

![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)
